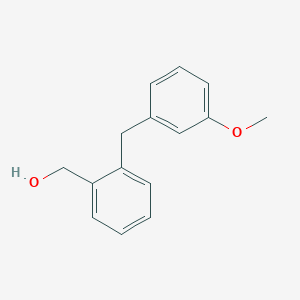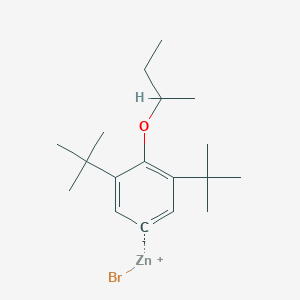
(4-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (4-sec-butyloxy-3,5-di-tert-butylphenyl).
Industrial Production Methods
In industrial settings, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, adding to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, alcohols, and other functionalized organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the construction of complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly important in biological research. It aids in the development of new drugs and bioactive compounds.
Medicine
In medicinal chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used to synthesize intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in drug discovery and development.
Industry
Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the aryl group and facilitating its nucleophilic attack on the electrophile. This process forms a new carbon-carbon bond, which is the basis for many of its applications in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but with less steric hindrance.
(4-Methoxyphenyl)zinc Bromide: Another organozinc reagent with a methoxy substituent, offering different electronic properties.
(4-tert-Butylphenyl)zinc Bromide: Similar in structure but with different steric and electronic effects due to the tert-butyl group.
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its bulky substituents, which provide steric protection and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where selectivity is crucial.
Propiedades
Fórmula molecular |
C18H29BrOZn |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
bromozinc(1+);2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RXXATKNBLLKEGX-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
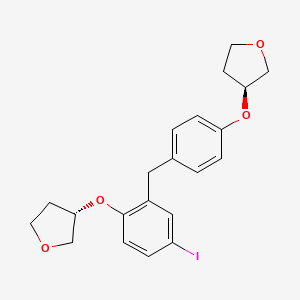

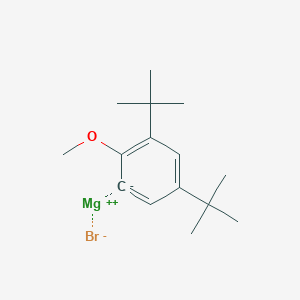
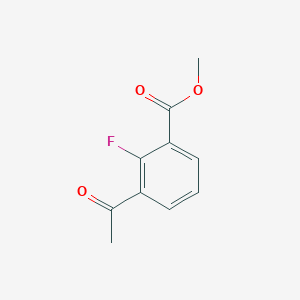
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
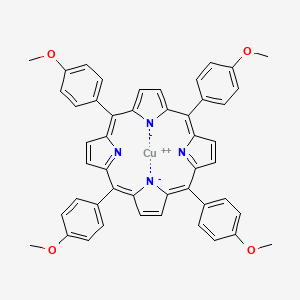
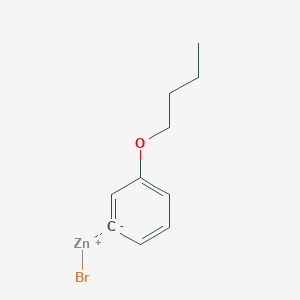
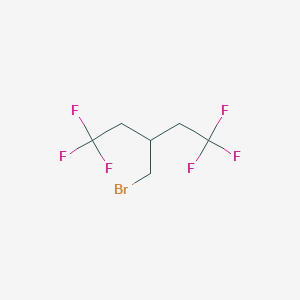
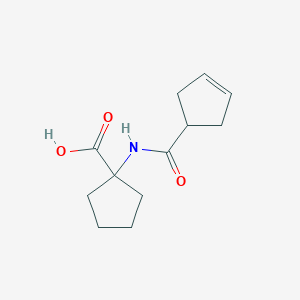
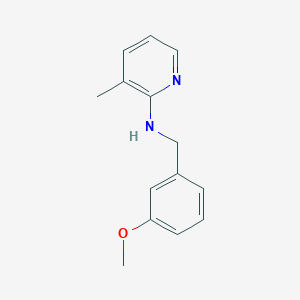
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
